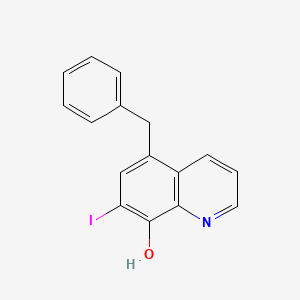

5-Benzyl-7-iodoquinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzyl-7-iodoquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a benzyl group at the 5th position, an iodine atom at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-7-iodoquinolin-8-ol typically involves the iodination of quinoline derivatives followed by benzylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 7th position of the quinoline ring. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-7-iodoquinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-benzylquinolin-8-ol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: 5-Benzylquinolin-8-ol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzyl-7-iodoquinolin-8-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of biological pathways and interactions due to its structural similarity to other bioactive quinoline derivatives.

Industry: Utilized in the development of novel materials and chemical sensors

Mechanism of Action

The mechanism of action of 5-Benzyl-7-iodoquinolin-8-ol is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The hydroxyl group at the 8th position and the iodine atom at the 7th position may play crucial roles in its biological activity. These functional groups can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Clioquinol: 5-Chloro-7-iodoquinolin-8-ol, an antifungal and antibacterial agent.

Iodoquinol: 5-Iodo-8-quinolinol, used as an antiprotozoal agent.

Chloroiodoquin: 5-Chloro-7-iodoquinolin-8-ol, similar to clioquinol but with different pharmacological properties

Uniqueness

5-Benzyl-7-iodoquinolin-8-ol is unique due to the presence of the benzyl group at the 5th position, which can influence its chemical reactivity and biological activity.

Biological Activity

5-Benzyl-7-iodoquinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C15H12INO |

| Molecular Weight | 319.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 92867-75-9 |

Synthesis

The synthesis of this compound typically involves the iodination of quinoline derivatives followed by benzylation. A common method includes:

- Starting Material : 7-hydroxyquinoline.

- Reagents : Iodine and benzyl bromide.

- Conditions : The reaction is usually carried out under basic conditions (e.g., sodium hydroxide) in a solvent like dimethylformamide (DMF).

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens, including drug-resistant strains. A study highlighted its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa , which are notorious for causing hospital-acquired infections .

Anticancer Properties

The compound has shown promising results in cancer research, particularly in inhibiting tumor cell proliferation. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have revealed that this compound possesses neuroprotective properties. It has been shown to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease, thereby reducing neurotoxicity associated with oxidative stress .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular processes, including those implicated in cancer progression.

- Metal Chelation : Its chelating ability allows it to bind metal ions, which can mitigate oxidative stress and inflammation, critical factors in many diseases.

- Cell Signaling Modulation : It modulates key signaling pathways involved in cell survival and apoptosis, enhancing its potential as a therapeutic agent.

Case Studies

- Antimicrobial Efficacy :

- Cancer Research :

- Neuroprotection :

Properties

Molecular Formula |

C16H12INO |

|---|---|

Molecular Weight |

361.18 g/mol |

IUPAC Name |

5-benzyl-7-iodoquinolin-8-ol |

InChI |

InChI=1S/C16H12INO/c17-14-10-12(9-11-5-2-1-3-6-11)13-7-4-8-18-15(13)16(14)19/h1-8,10,19H,9H2 |

InChI Key |

MIGAMPABBIYAHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C3=C2C=CC=N3)O)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.